Cas no 151233-07-7 (Respinomycin D)

Respinomycin D structure
Respinomycin D structure
Productnaam:Respinomycin D
CAS-nummer:151233-07-7
MF:C51H70N2O22
MW:1063.10171747208
CID:220635

Respinomycin D Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,14-[(6-deoxy-3-C-methyl-2-O-methyl-a-D-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,12,15-trihydroxy-13-methoxy-6,12-dimethyl-5-[[2,3,6-trideoxy-4-O-(6-deoxy-3-C-methyl-2-O-methyl-a-mannopyranosyl)-3-C-methyl-3-nitro-b-ribo-hexopyranosyl]oxy]-,(2S,3R,4R,5R,6S,12S,13S,14S)-rel-(+)- (9CI)
    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,14-[(6-deoxy-3-C-methyl-2-O-methyl-a-D-mannopyranosyl)oxy]-4-(dimethylamino)
    • 14-[(6-deoxy-3-C-methyl-2-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,12,15-trihydroxy-13-methoxy-6,12-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocin-5-yl 2,3,6-trideoxy-4-O-(6-deoxy-3-C-methyl-2-O-methylhexopyranosyl)-3-methyl-3-nitrohexopyranoside
    • Respinomycin D
    • Inchi: 1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3
    • InChI-sleutel: QYNAQIXCSIMIOO-UHFFFAOYSA-N
    • LACHT: O1C2C(C(C(C1(C)C1C=CC3C(C4C=C5CC(C)(C(C(C5=C(C=4C(C=3C=1O2)=O)O)OC1C(C(C)(C(C(C)O1)O)O)OC)OC)O)=O)OC1CC(C)(C(C(C)O1)OC1C(C(C)(C(C(C)O1)O)O)OC)[N+](=O)[O-])N(C)C)O

Berekende eigenschappen

  • Exacte massa: 1062.442
  • Monoisotopische massa: 1062.442
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 23
  • Zware atoomtelling: 75
  • Aantal draaibare bindingen: 10
  • Complexiteit: 2140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 22
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.846
  • Topologisch pooloppervlak: 326

Experimentele eigenschappen

  • Dichtheid: 1.49
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.642
Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd